molecular formula C8H9NO3 B3052061 1-(Methoxymethyl)-2-nitrobenzene CAS No. 38177-30-9

1-(Methoxymethyl)-2-nitrobenzene

Cat. No. B3052061
CAS RN: 38177-30-9
M. Wt: 167.16 g/mol
InChI Key: VFHJARHVRLTATR-UHFFFAOYSA-N
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Patent
US07342138B2

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.67 g (4 mmols) of o-nitrobenzyl methyl ether was used in place of m-methoxybenzyl alcohol and also 0.2 g (1.35 mmols) of sodium bromate was used. With respect to the components in the reaction solution, the intended o-nitrobenzaldehyde was produced in an area ratio, as determined by gas chromatography, of 53.6% and 38.6% of o-nitrobenzyl methyl ether as a raw material was remained.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11].Br([O-])(=O)=O.[Na+]>>[N+:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:3]=[O:2])([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
COCC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.